molecular formula C26H23N5O4S B12003195 4-{(E)-[({[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid

4-{(E)-[({[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid

Cat. No.: B12003195
M. Wt: 501.6 g/mol
InChI Key: MESGWOSNKSZLDV-JFLMPSFJSA-N
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Description

4-{(E)-[({[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, methoxyphenyl, and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[({[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized by reacting 4-methoxyphenyl hydrazine with 4-methylphenyl isothiocyanate under reflux conditions.

    Thioacetylation: The resulting triazole derivative is then subjected to thioacetylation using thioacetic acid in the presence of a suitable catalyst.

    Hydrazonation: The thioacetylated product is further reacted with hydrazine hydrate to form the hydrazono derivative.

    Benzoylation: Finally, the hydrazono derivative is benzoylated using 4-formylbenzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[({[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

4-{(E)-[({[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Research: It is used as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 4-{(E)-[({[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, in cancer research, it may inhibit enzymes involved in cell division, leading to reduced proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-{(E)-[({[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid
  • 4-{(E)-[({[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}phenyl acetate
  • 4-{(E)-[({[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}phenyl benzoate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions. This versatility makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C26H23N5O4S

Molecular Weight

501.6 g/mol

IUPAC Name

4-[(E)-[[2-[[4-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoic acid

InChI

InChI=1S/C26H23N5O4S/c1-17-3-7-19(8-4-17)24-29-30-26(31(24)21-11-13-22(35-2)14-12-21)36-16-23(32)28-27-15-18-5-9-20(10-6-18)25(33)34/h3-15H,16H2,1-2H3,(H,28,32)(H,33,34)/b27-15+

InChI Key

MESGWOSNKSZLDV-JFLMPSFJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)N/N=C/C4=CC=C(C=C4)C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NN=CC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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